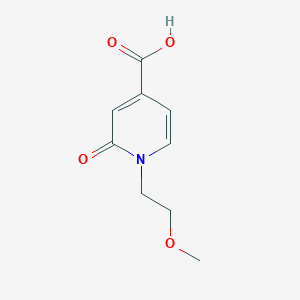

1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-methoxyethyl)-2-oxopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-14-5-4-10-3-2-7(9(12)13)6-8(10)11/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDGZMIGYXAKSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CC(=CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that similar compounds, such as 2’-o-(2-methoxyethyl) nucleosides, interact with enzymes in the nucleotide salvage pathway, including deoxycytidine kinase (dck) and thymidine kinase (tk1).

Mode of Action

It’s worth noting that 2’-o-(2-methoxyethyl) nucleosides displayed poor reactivity towards dck and tk1

Biochemical Analysis

Biochemical Properties

1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or acting as a substrate or inhibitor in enzymatic reactions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of specific genes, thereby altering cellular responses and metabolic activities. Additionally, it may impact cell signaling pathways, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, influencing the overall cellular function. The compound’s interaction with enzymes and other proteins is crucial for its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, affecting its efficacy and impact on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Understanding the threshold effects and potential toxicities is crucial for its application in biochemical research and potential therapeutic uses.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions determine its bioavailability and efficacy in biochemical processes.

Biological Activity

1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS: 1203543-99-0) is a compound belonging to the class of dihydropyridine derivatives. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and anti-inflammatory research. This article collates findings from various studies to elucidate its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits properties that suggest it may act as a modulator of neurotransmitter systems and possess antioxidant capabilities.

Neuropharmacological Effects

Research indicates that this compound may influence the central nervous system (CNS) by modulating glutamate receptors, which are critical for synaptic plasticity and memory function. A study showed that derivatives of dihydropyridine compounds can enhance cognitive function by acting on these receptors .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in macrophage cell lines, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have reported on the biological activities of this compound:

- Cognitive Enhancement :

- Anti-inflammatory Effects :

- Antioxidant Properties :

Data Table: Biological Activities

Scientific Research Applications

Pharmacological Potential

1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid has been studied for its pharmacological properties, particularly its role as an intermediate in the synthesis of bioactive compounds. Research indicates that derivatives of this compound may exhibit:

- Antimicrobial Activity : Several studies have shown that related dihydropyridine derivatives possess significant antimicrobial effects against various pathogens.

- Anti-inflammatory Properties : Compounds derived from this structure have been investigated for their potential to reduce inflammation in models of chronic inflammatory diseases.

Case Study: Synthesis and Activity

A notable study focused on synthesizing derivatives of this compound to evaluate their anti-inflammatory effects. The synthesized compounds were tested in vitro and showed promising results in inhibiting pro-inflammatory cytokine production, indicating their potential for developing new anti-inflammatory drugs .

Pesticidal Activity

Research has indicated that compounds similar to this compound can act as effective pesticides. The structure's ability to interfere with the metabolic processes of pests has been explored, leading to the development of novel agrochemicals.

Case Study: Insecticidal Efficacy

In a field study, a derivative of this compound was tested against common agricultural pests. Results showed a significant reduction in pest populations compared to untreated controls, highlighting its potential as an environmentally friendly pesticide alternative .

Polymer Chemistry

The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Case Study: Polymer Development

A recent investigation into the use of this compound in creating biodegradable polymers demonstrated improved degradation rates compared to traditional plastics. This finding suggests a pathway for developing sustainable materials that reduce environmental impact .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Methoxyethyl vs.

- Fluorinated Analogs : The trifluoroethyl analog (CAS 1203544-08-4) exhibits increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

- Benzyl Derivatives : Aromatic substituents (e.g., benzyl, 4-fluorobenzyl) significantly raise melting points (e.g., 128–130°C for the benzyl analog) due to π-stacking interactions .

Preparation Methods

Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives

2-Oxo-1,2-dihydropyridine-3-carboxylic acid derivatives can be synthesized through reactions of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid with alkyl halides. The reaction of aminomethylidene derivative of Meldrum’s acid with cyanothioacetamide yields compound 3 , which then reacts with alkyl halides regioselectively at the sulfur atom to produce sulfides.

Isoxazole Strategy for the Synthesis of 4-Oxo-1,4-Dihydropyridine Derivatives

A method involving Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates can be used to prepare 2-alkyl-6-aryl-, 2-aryl-6-aryl, and 2,6-diaryl-5-aryl/hetaryl-substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates. Refluxing a xylene solution of methyl/ethyl 3-aminobut-2-enoates and methyl/ethyl 3-aryl-3-oxopropanoates in the presence of molecular sieves also yields alkyl 6-aryl-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylates. Methyl 3-aryl-3-oxopropanoates give higher product yields (37–46%) than ethyl derivatives (13–25%).

Diversity-Oriented Synthesis of 1-Substituted 4-Aryl-6-Oxo-1,6-Dihydropyridine-3-Carboxamides

A five-step synthesis can be employed for 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. Treatment of dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate with primary amines gives 1-substituted methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylates. Transformation into 4-tosyloxy and 4-chloro derivatives, followed by Suzuki-Miyaura arylations, yields N-substituted methyl 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxylates. Hydrolysis of the esters and amidation of the carboxylic acids with primary and secondary amines produces the final products.

Clean and Efficient One-Pot Synthesis via Ball Milling

A one-pot ball milling method allows for the synthesis of 2-oxo-2,3-dihydro-1H-pyrrole-3-carboxylic acid and 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives under solvent-free and catalyst-free conditions. An equimolar amount (0.02 mol) of phenacyl bromide (1a), malonic acid (2), and phenyl amine (3a) (total mass 7.90 g) was placed into tempered steel vials with 39.50 g of tempered steel balls (10 mm in diameter). The vials were closed and then placed in a Planetary Micro Mill PULVERISETTE 7. The pure form of pyrrole compound 4a was obtained after 30 min of milling without further purification.

Synthesis of Tetrahydropyridine Derivatives

Novel isoxazole, dihydropyrazolone, and tetrahydropyridine derivatives can be synthesized by reacting ethyl 1-substituted aryl-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates with hydrazines and hydroxylamine. Reacting tetrahydropyridone with N,N-dimethylformamide dimethyl acetal yields 1-(5-chloro-2-methylphenyl)-2-[2-(dimethylamino)ethenyl]-4-oxo-1,4,5,6tetrahydropyridine-3-carboxylate, which cyclizes into a bicyclic compound upon treatment with ammonium acetate.

Q & A

Q. What strategies validate target engagement in complex biological matrices (e.g., serum)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.